Sodium thiophen-2-ylmethanesulfonate

Overview

Description

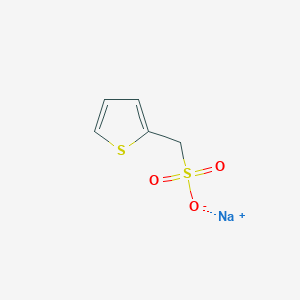

Sodium thiophen-2-ylmethanesulfonate (CAS No. 86843-12-1) is a chemical compound with the molecular formula C₅H₅NaO₃S₂ . It belongs to the class of sulfinates and is commonly used as a versatile building block in organic synthesis. The compound consists of a thiophene ring attached to a methanesulfonate group, where the sulfur atom bridges the two moieties .

Synthesis Analysis

This compound can be synthesized through various methods. One approach involves the reaction of thiophen-2-ol with methanesulfonyl chloride (MsCl) in the presence of a base (such as sodium hydroxide) to form the desired product. The reaction proceeds via nucleophilic substitution (SN2) at the sulfur atom of the MsCl group .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring (a five-membered heterocycle containing sulfur) connected to a methanesulfonate group (SO₂CH₃). The sodium ion (Na⁺) balances the charge. The compound’s 3D structure reveals the arrangement of atoms and bond angles .Scientific Research Applications

Conducting Polymers

Sodium thiophen-2-ylmethanesulfonate is relevant in the field of conducting polymers. The sodium salts and acids of poly-3-(2-ethanesulfonate)thiophene and poly-3-(4-butanesulfonate)thiophene are examples of water-soluble conducting polymers. These polymers, where counterions are covalently bound to the backbone, illustrate the concept of self-doping. In such polymers, charge injection into the π-electron system is compensated by ion ejection, leaving behind the oppositely charged counterion (Patil et al., 1987).

Partitioning in Micellar Media

The partitioning of thiophene derivatives, including this compound, in micellar media of anionic surfactants like Sodium dodecyl sulphate (SDS) is another area of interest. The interaction of SDS in solutions containing thiophene derivatives was studied using electrical conductivity and UV–vis spectroscopy, revealing insights into solubilization and partitioning mechanisms (Saeed et al., 2017).

Interaction with Lipid Membranes

Research into the interaction of sulfur-containing monoterpenoids, including this compound, with lipid membranes has been conducted. These studies focus on the synthesis of new thioterpenoids and their influence on hemostasis, along with examining how the distribution of these molecules within cellular lipid membranes can impact anticoagulant properties (Nikitina et al., 2020).

Organic Semiconductors

This compound plays a role in the synthesis of organic semiconductors. Facile thiophene annulation reactions promoted by sodium sulfide hydrate have been described for synthesizing acene(di)thiophenes, which are used as organic semiconductors or building blocks for semiconducting oligomers and polymers (Nakano & Takimiya, 2017).

Corrosion Inhibition

Research has also been conducted on the use of thiophene derivatives, including this compound, as corrosion inhibitors. These compounds are studied for their efficiency in inhibiting corrosion on various metal surfaces, particularly in acidic environments (Daoud et al., 2014).

Catalysis in Organic Chemistry

This compound has applications in catalysis for organic synthesis. For example, Ytterbium(III) trifluoromethanesulfonate has been used to catalyze Friedel–Crafts acylation of substituted thiophenes to produce intermediates for pharmaceuticals and pesticides (Su & Jin, 2003).

Nonlinear Optical Materials

Additionally, the synthesis of conjugated thiophene compounds containing methylsulfonyl and phenylsnlfunyl acceptors, potentially involving this compound, has been explored for their use in nonlinear optical materials due to their efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).

Mechanism of Action

Sodium thiophen-2-ylmethanesulfonate’s mechanism of action depends on the specific reaction it undergoes. For instance, in SN2 reactions, the sulfur atom acts as a nucleophile, displacing a leaving group (such as a halide or tosylate) from an electrophilic center .

Physical and Chemical Properties Analysis

properties

IUPAC Name |

sodium;thiophen-2-ylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOALAWGQCOSGDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.